4-(4-Bromophenyl)dibenzo[b,d]furan
Overview
Description
“4-(4-Bromophenyl)dibenzo[b,d]furan” is a chemical compound with the CAS Number: 955959-84-9 . It has a molecular weight of 323.19 and its IUPAC name is this compound .
Synthesis Analysis
The synthesis of this compound involves the use of tetrakis (triphenylphosphine) palladium (0) and potassium carbonate in tetrahydrofuran (THF) under an inert atmosphere . The reaction mixture is heated at 80°C for 8 hours . After the reaction, the mixture is extracted with dichloromethane (DCM), and water is removed with anhydrous MgSO4 . The residue obtained is then purified by flash column chromatography .
Molecular Structure Analysis
The molecular formula of “this compound” is C18H11BrO . The InChI Code is 1S/C18H11BrO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H .
Physical and Chemical Properties Analysis
“this compound” is a solid at room temperature . The compound is sealed in dry and stored at room temperature .
Scientific Research Applications
Optoelectronic Materials Development Researchers have utilized the dibenzo[b,d]furan segment as a building block in organic light-emitting diode (OLED) materials due to its high thermal stability and triplet energy. Novel hole blocking materials based on asymmetrically difunctionalized dibenzo[b,d]furan have shown promise in enhancing the performance of blue phosphorescent OLEDs, demonstrating high thermal stability, high triplet energies, and superior external quantum efficiencies (Hong et al., 2020).
Environmental Contaminant Analysis The compound has been implicated in studies focusing on environmental contaminants, such as polychlorinated dibenzo-p-dioxins/furans (PCDD/Fs) and polybrominated diphenyl ethers (PBDEs), which are significant due to their toxicological effects. A study developed a robust analytical procedure for the separation of chlorinated/brominated dioxins and their derivatives in animal tissues prior to their determination, highlighting the importance of these compounds in environmental science (Roszko et al., 2015).
Photophysical Property Research Dibenzo[b,d]furan derivatives have been found to exhibit unique photophysical properties, such as dual-emissive and time-dependent evolutive organic afterglow, when bridged by molecules with weak intermolecular hydrogen bonding. These properties offer potential for the development of novel light-emitting materials with applications ranging from organic electronics to sensors (Chen et al., 2019).
Antimicrobial and Antitumor Potential The dibenzo[b,d]furan scaffold has been explored for its potential in medical applications, including the design and synthesis of novel dibenzo[b,d]furan-1,2,3-triazole conjugates as potent inhibitors of Mycobacterium tuberculosis, showing significant antimycobacterial activity with minimal cytotoxicity. This highlights the compound's potential in the development of new antimicrobial agents (Yempala et al., 2014). Additionally, dibenzo[b,d]furan-1H-1,2,4-triazole derivatives have been synthesized and investigated for in vitro cytotoxic activity against tumor cell lines, identifying compounds with significant anticancer potential (Chen et al., 2016).
Safety and Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P305+P351+P338 . It’s advised to avoid breathing dust, fume, gas, mist, vapors, or spray . Contact with skin and eyes should be avoided . Use personal protective equipment and ensure adequate ventilation .
Relevant Papers
One relevant paper discusses the use of dibenzo[b,d]furan and dibenzo[b,d]thiophene molecular dimers as hole blocking materials for high-efficiency and long-lived blue phosphorescent organic light-emitting diodes . The paper presents the design and synthesis of these materials for use in PhOLEDs .
Mechanism of Action
Its lipophilicity and water solubility can influence its absorption and distribution in the body .
Compounds with similar structures have been used in the synthesis of anti-inflammatory compounds .
The compound’s action can be influenced by various environmental factors. For example, its stability can be affected by temperature, light, and humidity. Its efficacy can also be influenced by the pH and the presence of other substances in the environment .
Properties
IUPAC Name |
4-(4-bromophenyl)dibenzofuran | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrO/c19-13-10-8-12(9-11-13)14-5-3-6-16-15-4-1-2-7-17(15)20-18(14)16/h1-11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RIPZSADLUWTEFQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(O2)C(=CC=C3)C4=CC=C(C=C4)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30730863 | |
Record name | 4-(4-Bromophenyl)dibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
323.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
955959-84-9 | |
Record name | 4-(4-Bromophenyl)dibenzo[b,d]furan | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30730863 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-(4-bromophenyl)dibenzo[b,d]furan | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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